2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N It is a derivative of benzonitrile, featuring bromine, fluorine, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using a catalytic hydrogenation system with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts, ligands, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative, while palladium-catalyzed coupling with an aryl halide can produce a biaryl compound.
Scientific Research Applications
2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile: A positional isomer with similar chemical properties but different reactivity due to the arrangement of substituents.
2-Bromo-5-fluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical behavior and applications.
3-Fluoro-5-(trifluoromethyl)benzonitrile:
Uniqueness
2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H2BrF4N |
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Molecular Weight |
268.01 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2H |
InChI Key |
XEGRCBUZEMZNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)C(F)(F)F |
Origin of Product |
United States |
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